molecular formula C19H20N2O3 B14464521 N~1~,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide CAS No. 73339-33-0

N~1~,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide

Cat. No.: B14464521
CAS No.: 73339-33-0
M. Wt: 324.4 g/mol
InChI Key: MKINLPNYUMLSHE-UHFFFAOYSA-N
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Description

N~1~,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide typically involves the reaction of pentanediamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of N1,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N~1~,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~5~-Bis(4-methylphenyl)pentane-1,5-diamine
  • N~1~,N~5~-Bis(4-methylphenyl)hexanediamide

Uniqueness

N~1~,N~5~-Bis(4-methylphenyl)-3-oxopentanediamide is unique due to the presence of the oxo group in its structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

73339-33-0

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-bis(4-methylphenyl)-3-oxopentanediamide

InChI

InChI=1S/C19H20N2O3/c1-13-3-7-15(8-4-13)20-18(23)11-17(22)12-19(24)21-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

MKINLPNYUMLSHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)CC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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